molecular formula C19H17N3O4S B11604026 2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate

2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2-methylbenzoate

Cat. No.: B11604026
M. Wt: 383.4 g/mol
InChI Key: KRTZWYFEPMKHPZ-KEBDBYFISA-N
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Description

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the hydrazone linkage, and finally the esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler or more saturated compounds .

Scientific Research Applications

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The thiazole ring and hydrazone linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-[2-(4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 2-METHYLBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C19H17N3O4S/c1-12-5-3-4-6-14(12)18(24)26-15-8-7-13(9-16(15)25-2)10-20-22-19-21-17(23)11-27-19/h3-10H,11H2,1-2H3,(H,21,22,23)/b20-10+

InChI Key

KRTZWYFEPMKHPZ-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC

Origin of Product

United States

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